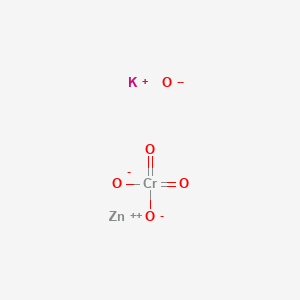
Potassium zinc chromate oxide (K2Zn4(CrO4)4O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium zinc chromate oxide, with the chemical formula K2Zn4(CrO4)4O, is a complex inorganic compound that contains potassium, zinc, and chromate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium zinc chromate oxide can be synthesized through various chemical reactions involving potassium chromate and zinc salts. One common method involves the reaction of potassium chromate (K2CrO4) with zinc sulfate (ZnSO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of potassium zinc chromate oxide may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified and processed to obtain the final compound with high purity and desired physical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium zinc chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromate ions, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Oxidation Reactions: Potassium zinc chromate oxide can act as an oxidizing agent in reactions with reducing agents such as organic compounds or metals. These reactions typically occur under acidic or neutral conditions.
Reduction Reactions: The compound can be reduced by strong reducing agents, leading to the formation of lower oxidation state chromium compounds.
Substitution Reactions: Potassium zinc chromate oxide can undergo substitution reactions with other metal ions, resulting in the formation of new compounds with different metal cations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Potassium zinc chromate oxide has a wide range of scientific research applications due to its unique chemical properties :
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s oxidizing properties make it useful in biological studies, particularly in the investigation of oxidative stress and related cellular processes.
Medicine: Research is ongoing to explore the potential medical applications of potassium zinc chromate oxide, including its use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which potassium zinc chromate oxide exerts its effects is primarily related to its strong oxidizing properties. The chromate ions in the compound can interact with various molecular targets, leading to oxidative reactions that can alter the chemical structure and function of other molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Zinc Chromate (ZnCrO4): A compound with similar chemical properties but without the presence of potassium ions.
Potassium Chromate (K2CrO4): Contains potassium and chromate ions but lacks zinc.
Sodium Chromate (Na2CrO4): Similar to potassium chromate but with sodium instead of potassium.
Uniqueness: Potassium zinc chromate oxide is unique due to the combination of potassium, zinc, and chromate ions in its structureThe presence of zinc also contributes to its potential use in biological and medical research .
Eigenschaften
CAS-Nummer |
12433-50-0 |
|---|---|
Molekularformel |
CrKO5Zn- |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
potassium;zinc;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.K.5O.Zn/q;+1;;;-2;2*-1;+2 |
InChI-Schlüssel |
MBXBFNBQDDVXIE-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
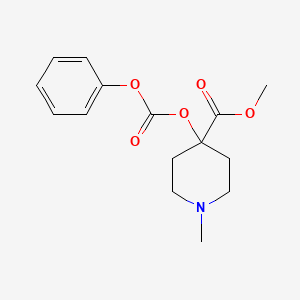
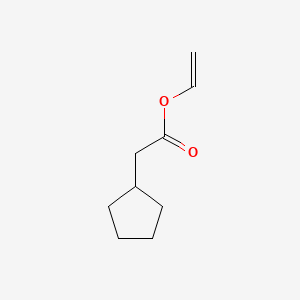
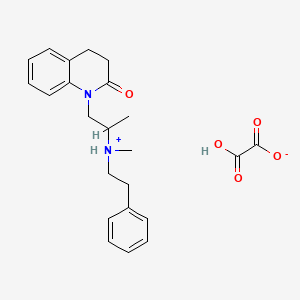
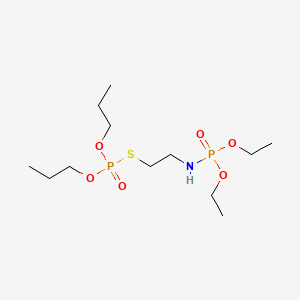
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
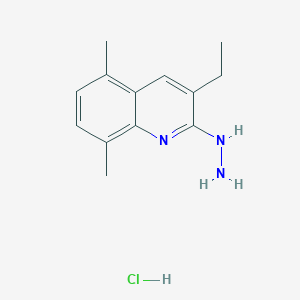
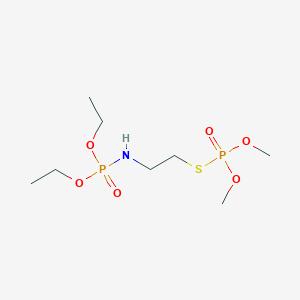
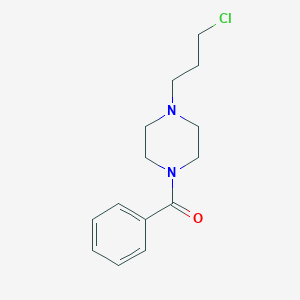
![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
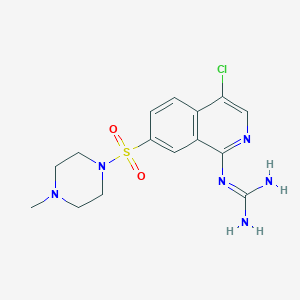
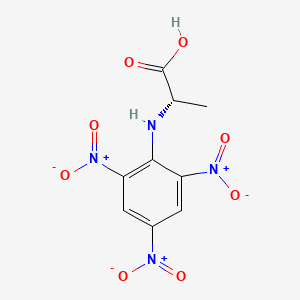
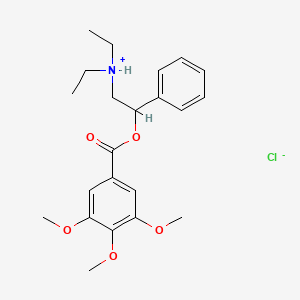
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
